4-(3-Chloropropyl)morpholine is an organic compound classified as a morpholine derivative, characterized by its molecular formula and a molecular weight of 163.65 g/mol. This compound exists primarily as a hydrochloride salt, known as 4-(3-Chloropropyl)morpholine hydrochloride, and is recognized for its applications in pharmaceuticals and organic synthesis. The compound appears as a pale yellow oil and is soluble in various organic solvents such as chloroform and methanol .
4-(3-Chloropropyl)morpholine is synthesized from morpholine and 1-bromo-3-chloropropane through nucleophilic substitution reactions. It falls under the category of amine compounds, specifically morpholines, which are cyclic secondary amines with diverse applications in medicinal chemistry and organic synthesis .
The synthesis of 4-(3-Chloropropyl)morpholine typically involves the following steps:
In industrial settings, the process is scaled up with careful monitoring of reaction parameters to maximize yield and purity.
4-(3-Chloropropyl)morpholine can undergo various chemical reactions:
The products formed depend on the reagents used; for example, substituting with an amine may yield various amine derivatives.
4-(3-Chloropropyl)morpholine hydrochloride acts primarily as an inhibitor of the Epidermal Growth Factor receptor (EGF receptor). The mechanism involves:
The compound exhibits solubility in chloroform and methanol, which facilitates its bioavailability in various biochemical assays.
4-(3-Chloropropyl)morpholine has several significant applications:
This compound's diverse applications underscore its importance in medicinal chemistry and organic synthesis, making it a valuable asset in scientific research.
4-(3-Chloropropyl)morpholine (CAS: 7357-67-7) is defined by the IUPAC name N-(3-chloropropyl)morpholine. Key synonyms include 3-morpholinopropyl chloride, Gefitinib Impurity VI, and NSC 28831 [3] [4] [5]. Its molecular formula is C7H14ClNO, with a molecular weight of 163.64–163.65 g/mol [1] [3] [4]. The structure combines a morpholine heterocycle (containing an oxygen and nitrogen atom) with a 3-chloropropyl chain attached to the nitrogen center. This bifunctional design features two reactive sites: the nucleophilic tertiary amine and the electrophilic alkyl chloride [2] [10].
The compound typically presents as a colorless to pale yellow liquid with a density of 1.08 g/mL at 25°C [3] [4]. Its boiling point is 115°C at 25 mmHg (alternatively reported as 227°C at ambient pressure) [2] [4] [10]. Key spectral identifiers include:
Table 1: Physicochemical Properties of 4-(3-Chloropropyl)morpholine
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 163.65 g/mol | - |
| Density | 1.08 g/mL | 25°C |
| Boiling Point | 115°C | 25 mmHg |
| Refractive Index | 1.472–1.476 | 20°C |
| Flash Point | 91°C | Closed cup |
| Purity (Commercial) | ≥98–99% (GC) | - |
Solubility data shows miscibility with organic solvents like chloroform and methanol but limited water solubility [4] [6]. The compound’s stability requires storage at 0–8°C or under inert atmospheres below -20°C to prevent decomposition [3] [9] [10].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7